硝苯地尔

描述

硝酸异山梨醇酯是一种主要用于治疗心绞痛的血管扩张药。它是烟酰胺的衍生物,通过诱导小动脉和大冠状动脉的血管扩张而起作用。 这种化合物因其双重作用机制而独一无二,既作为硝酸酯,又作为钾通道开放剂 .

科学研究应用

硝酸异山梨醇酯在科学研究中有着广泛的应用:

化学: 用作研究硝酸酯和钾通道相互作用的模型化合物。

生物学: 研究其对细胞钾通道和一氧化氮途径的影响。

医学: 广泛研究其心血管保护作用,特别是在治疗心绞痛和心肌梗死方面。

工业: 用于开发新型血管扩张药物和制剂

作用机制

硝酸异山梨醇酯通过两种主要机制发挥作用:

钾通道开放: 硝酸异山梨醇酯激活 ATP 敏感性钾通道,导致膜超极化和血管平滑肌松弛。

一氧化氮供体: 硝酸异山梨醇酯捐赠一氧化氮,刺激鸟苷酸环化酶增加环 GMP 水平,导致血管扩张 .

类似化合物:

硝酸甘油: 另一种用于心绞痛的硝酸酯,但缺乏钾通道开放特性。

单硝酸异山梨醇酯: 一种长效硝酸酯,具有类似的血管扩张作用,但药代动力学不同。

硝酸异山梨醇酯的独特性: 硝酸异山梨醇酯的双重作用机制,将硝酸酯样血管扩张与钾通道开放相结合,使其在抗心绞痛药物中独树一帜。 这种双重作用提供动脉和静脉扩张,减少心脏的前负荷和后负荷 .

生化分析

Biochemical Properties

Nicorandil is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP . It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .

Cellular Effects

Nicorandil has been shown to inhibit both the cell death of cardiac tissue and the excessive cellular proliferation of renal tissue . It also increases the efflux of potassium ions from channels in vascular smooth muscle resulting in hyperpolarization of the cell membrane, and inhibition of calcium entry into the cell .

Molecular Mechanism

Nicorandil mediates its therapeutic efficacy via two main mechanisms. It is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . It stimulates guanylate cyclase to increase formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity .

Temporal Effects in Laboratory Settings

Nicorandil starts to work after about 1 hour, but it usually takes about 4 to 5 days for it to fully take effect . It is generally safe to take for a long time .

Dosage Effects in Animal Models

Several studies in various animal models of ischaemia-reperfusion-induced myocardial stunning or infarction indicate that nicorandil has cardioprotective effects .

Metabolic Pathways

The main biotransformation pathways of Nicorandil are denitration, followed by subsequent nicotinamide metabolism . The main pharmacologically inactive denitrated metabolite 2-nicotinamidoethanol can be detected in the urine .

Transport and Distribution

Nicorandil is weakly bound to human plasma proteins (free fraction greater than 75%) and its mean residence time is close to 1.25 hour . Both in animals and in humans, preliminary metabolic studies show that the main biotransformation pathways are denitration and then introduction into the nicotinamide metabolism .

Subcellular Localization

Nicorandil has been found to inhibit the mitochondrial permeability transition

准备方法

合成路线和反应条件: 硝酸异山梨醇酯可以通过从烟酸开始的多步合成过程合成。关键步骤包括将烟酸酯化形成烟酸乙酯,然后与乙二胺反应生成烟酰胺乙酯。 然后将该中间体硝化得到硝酸异山梨醇酯 .

工业生产方法: 在工业环境中,硝酸异山梨醇酯是通过将硝酸异山梨醇酯溶解在二甲基甲酰胺 (DMF) 中并在升高的温度下搅拌来生产的。然后将溶液冷却,并加入二氯甲烷诱导结晶。 过滤所得固体,洗涤并重结晶以获得高纯度的硝酸异山梨醇酯 .

化学反应分析

反应类型: 硝酸异山梨醇酯会发生各种化学反应,包括:

氧化: 硝酸异山梨醇酯可以被氧化形成烟酸衍生物。

还原: 还原反应可以将硝酸异山梨醇酯还原回其前体化合物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 在碱性条件下可以使用卤代烷等试剂.

主要产物:

氧化: 烟酸衍生物。

还原: 烟酰胺乙酯衍生物。

取代: 各种取代的硝酸异山梨醇酯化合物.

相似化合物的比较

Nitroglycerin: Another nitrate used for angina, but lacks potassium channel opening properties.

Isosorbide Mononitrate: A long-acting nitrate with similar vasodilatory effects but different pharmacokinetics.

Ranolazine: An anti-anginal drug with a different mechanism, focusing on sodium channel inhibition

Uniqueness of Nicorandil: Nicorandil’s dual mechanism of action, combining nitrate-like vasodilation with potassium channel opening, makes it unique among anti-anginal drugs. This dual action provides both arterial and venous dilation, reducing both preload and afterload on the heart .

属性

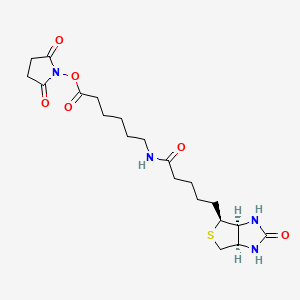

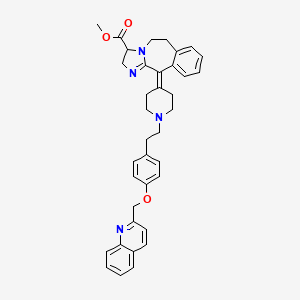

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHIOVVIQHSOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045692 | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partly miscible | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug. | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65141-46-0 | |

| Record name | Nicorandil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicorandil [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicorandil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICORANDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

92-93 | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nicorandil exert its vasodilatory effects?

A1: Nicorandil acts via two main mechanisms:

- Opening ATP-sensitive potassium (KATP) channels: [, , ] Nicorandil binds to and opens KATP channels located on vascular smooth muscle cells. [, , , ] This leads to membrane hyperpolarization, reducing calcium influx and subsequently causing vasodilation. [, , ]

- Nitric oxide (NO) donation: [, , , , ] Nicorandil acts as an NO donor, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. This activates protein kinase G, ultimately leading to vasodilation. [, ]

Q2: Does nicorandil affect both arteries and veins?

A2: Yes, research indicates that nicorandil causes relaxation in both arteries and veins, although the specific potassium channels involved might differ. [] For example, in human internal mammary artery grafts, nicorandil-induced relaxation appears to involve KATP and large-conductance calcium-activated potassium channels. [] In saphenous vein grafts, KATP channels and 4-aminopyridine-sensitive potassium channels seem to play a role. []

Q3: Does nicorandil directly influence intracellular calcium handling?

A3: Yes, studies using fura-2, a calcium indicator, have shown that nicorandil can directly reduce cytoplasmic calcium concentrations in canine coronary arterial smooth muscle cells. [] This effect is more pronounced at lower potassium chloride concentrations, suggesting an interplay with potassium channel activity. []

Q4: Beyond vasodilation, what other effects does nicorandil have?

A4: Nicorandil has shown potential in various areas, including:

- Cardioprotection: Studies suggest nicorandil might protect the heart against ischemia-reperfusion injury, possibly through its effects on KATP channels, reducing oxidative stress, and modulating inflammation. [, , , ]

- Anti-apoptotic effects: Research indicates nicorandil might inhibit apoptosis in endothelial cells and cardiac fibroblasts, potentially involving mitochondrial KATP channels and the PI3K/Akt pathway. [, , ]

Q5: What is the molecular formula and weight of nicorandil?

A5: The molecular formula of nicorandil is C8H9N3O4, and its molecular weight is 211.17 g/mol.

Q6: How is nicorandil metabolized in the body?

A6: Nicorandil undergoes extensive hepatic metabolism, primarily via denitration to its main metabolite, N-(2-hydroxyethyl)nicotinamide (SG-86). [] This metabolite is pharmacologically inactive. [] Nicorandil and its metabolites are primarily eliminated in urine, with a small percentage excreted in feces. []

Q7: Are there differences in nicorandil metabolism across species?

A7: Yes, research indicates variations in the rate of nicorandil degradation in liver homogenates across species. The order of metabolic activity observed is: rat ≈ guinea pig > dog ≈ monkey > pig. [] Interestingly, this rate seems inversely related to the hypotensive effects of nicorandil in these species. []

Q8: Does the route of administration impact nicorandil's effects?

A8: Studies in rats show that nicorandil is rapidly absorbed and induces a hypotensive effect through various routes, including intravenous, portal vein, intrajejunal, intraperitoneal, and subcutaneous administration. [] Importantly, unlike typical nitrates like isosorbide dinitrate and nitroglycerin, nicorandil's hypotensive effect does not seem to be significantly affected by first-pass metabolism after portal vein administration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)